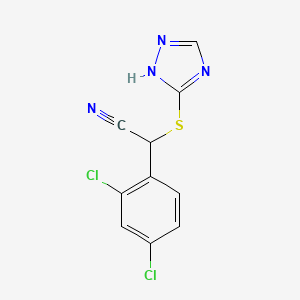

![molecular formula C30H32N2O6S B3004217 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid CAS No. 2137143-01-0](/img/structure/B3004217.png)

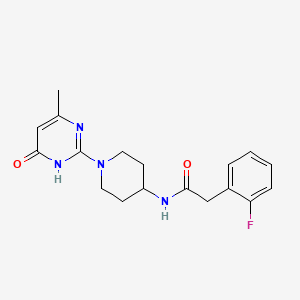

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is commonly used in chemistry to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups . It can be conveniently removed by the action of triethylamine in dry pyridine solution .

Chemical Reactions Analysis

The Fmoc group in the compound can react with a variety of acid- and base-labile protecting groups . It can be removed by the action of triethylamine in dry pyridine solution .科学的研究の応用

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for the synthesis of peptide-based drugs. Its structure allows for the introduction of a thiophene moiety into peptides, which can enhance the binding affinity and specificity of the drug to its target .

Biochemistry

Biochemists employ this compound for studying protein interactions. The fluorenylmethyloxycarbonyl (Fmoc) group is particularly useful in solid-phase peptide synthesis, where it serves as a temporary protection group for amino acids during the assembly of peptides .

Pharmacology

Pharmacological research uses this compound to develop new therapeutic agents. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its presence in this compound facilitates the synthesis of pharmacologically active molecules .

Organic Synthesis

Organic chemists value this compound for its versatility in synthesis. It can be used to introduce both Fmoc and Boc protected amino groups into organic molecules, which are pivotal in the multi-step synthesis of complex organic compounds .

Analytical Chemistry

In analytical chemistry, this compound’s derivatives are used as standards or reagents in chromatography and mass spectrometry. They help in the identification and quantification of biomolecules in complex mixtures .

Chemical Engineering

Chemical engineers might explore the use of this compound in the design of process flows for the large-scale production of pharmaceuticals. Its stability under various conditions makes it a candidate for studies on optimization of reaction pathways .

Material Science

The thiophene ring present in the compound is of interest in material science, particularly in the development of organic semiconductors. Thiophene derivatives are known for their conductive properties and are used in the creation of organic thin-film transistors .

Proteomics

Lastly, in proteomics, this compound is used in the labeling of peptides and proteins for mass spectrometric analysis. The Fmoc group can be cleaved under mild basic conditions, allowing for the selective release and identification of peptides in complex biological samples .

将来の方向性

特性

IUPAC Name |

5-[[9H-fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6S/c1-30(2,3)38-28(35)31-15-14-19(16-31)32(17-20-12-13-26(39-20)27(33)34)29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-13,19,25H,14-18H2,1-3H3,(H,33,34)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYPTFOVJNRRQD-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N(CC2=CC=C(S2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B3004142.png)

![5-[4-(Piperidin-1-ylcarbonyl)phenyl]-1-propionylindoline](/img/structure/B3004148.png)

![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3004150.png)

![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3004155.png)

![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)